4,6,7-Trifluoro-1,2-benzoxazol-3-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H2F3NO2 |
|---|---|
Molecular Weight |
189.09 g/mol |
IUPAC Name |
4,6,7-trifluoro-1,2-benzoxazol-3-one |
InChI |
InChI=1S/C7H2F3NO2/c8-2-1-3(9)5(10)6-4(2)7(12)11-13-6/h1H,(H,11,12) |
InChI Key |
WSFWZTRDGFJWJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C(=C1F)F)ONC2=O)F |
Origin of Product |
United States |
Ii. Synthetic Methodologies for 4,6,7 Trifluoro 1,2 Benzoxazol 3 Ol and Its Derivatives
Established Synthetic Routes to Substituted Benzoxazoles
The benzoxazole (B165842) ring is a prominent scaffold in medicinal chemistry and materials science. globalresearchonline.netnih.gov Consequently, a variety of robust synthetic methods for its construction have been developed over the years. These typically involve the condensation and subsequent cyclization of 2-aminophenol precursors with various electrophilic partners. nih.gov
The cornerstone of benzoxazole synthesis is the reaction of a 2-aminophenol with a suitable one-carbon electrophile, which undergoes an intramolecular cyclization. The choice of precursors is vast, allowing for a wide array of substitutions on the resulting benzoxazole ring.
Common strategies include:
Condensation with Aldehydes: The reaction of 2-aminophenols with aldehydes is a widely used, often acid- or metal-catalyzed, method to produce 2-substituted benzoxazoles. nih.govnih.govrsc.org
Reaction with Carboxylic Acids and Derivatives: Carboxylic acids, acyl chlorides, and esters can react with 2-aminophenols, often under harsh conditions or with activating agents, to form the benzoxazole ring. nih.gov A modern approach utilizes triflic anhydride (B1165640) (Tf₂O) to activate tertiary amides, enabling a cascade reaction of activation, nucleophilic addition, intramolecular cyclization, and elimination to form 2-substituted benzoxazoles under mild conditions. nih.govmdpi.com
Oxidative Cyclization: An alternative strategy involves the direct oxidative cyclization of catechols with primary amines. This can be achieved using systems like DDQ/EA or a greener O₂/water system, offering complementary advantages in substrate scope. researchgate.net
Reaction with β-Diketones: In the presence of a combined catalyst system of a Brønsted acid and copper iodide, 2-aminophenols can react with β-diketones to yield various 2-substituted benzoxazoles. acs.org
The versatility of precursor chemistry is a key advantage, allowing for the synthesis of a diverse library of benzoxazole derivatives. The table below summarizes several established precursor combinations.
| 2-Aminophenol Derivative | Co-reactant | Key Reagent/Condition | Product Type | Reference |
|---|---|---|---|---|
| Substituted 2-Aminophenol | Substituted Aldehyde | Green Catalyst "fly ash" | 2-Aryl Benzoxazole | nih.gov |
| 2-Aminophenol | Tertiary Amide | Tf₂O, 2-Fluoropyridine | 2-Substituted Benzoxazole | nih.govmdpi.com |
| Catechol | Primary Amine | DDQ/EA or O₂/H₂O | Substituted Benzoxazole | researchgate.net |
| Substituted 2-Aminophenol | β-Diketone | Brønsted Acid, CuI | 2-Substituted Benzoxazole | acs.org |
| 2-Aminophenol | Benzoyl Chloride | Indion 190 resin | 2-Arylbenzoxazole | ijpbs.com |
Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, improved yields, and greater efficiency. The synthesis of benzoxazoles has significantly benefited from the development of various catalytic systems.
Metal-Free Catalysis: To avoid potential metal contamination in the final products, particularly for pharmaceutical applications, metal-free catalytic systems have been developed.
Imidazolium Chloride: This simple ionic liquid can act as a promoter for the synthesis of 2-substituted benzoxazoles from 2-aminophenols and DMF derivatives without any other additives. nih.gov
Brønsted Acidic Ionic Liquid (BAIL) Gels: A reusable BAIL gel, created by treating 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate with tetraethyl orthosilicate (TEOS), serves as an efficient heterogeneous catalyst for the condensation of 2-aminophenols and aldehydes under solvent-free conditions. nih.govacs.org
Metal-Based Catalysis: Transition metal catalysts are widely employed due to their high activity and ability to facilitate challenging transformations.
Copper Catalysis: Copper is a versatile and cost-effective catalyst for benzoxazole synthesis. Systems include CuI combined with a Brønsted acid for reactions with β-diketones acs.org, copper(II) oxide nanoparticles for the intramolecular cyclization of o-bromoaryl derivatives organic-chemistry.org, and copper-catalyzed C-H functionalization/C-O bond formation under an air atmosphere. acs.org
Palladium Catalysis: Palladium complexes are effective for reactions such as the coupling of o-aminophenol with isocyanides to produce 2-aminobenzoxazoles. ijpbs.com
Other Metal Catalysts: Other metals like nickel rsc.org and samarium ijpbs.comorganic-chemistry.org have also been successfully used. For instance, samarium triflate [Sm(OTf)₃] is an effective, reusable catalyst for reactions in aqueous media. ijpbs.comorganic-chemistry.org
The table below highlights various catalytic approaches.
| Catalyst System | Reactants | Conditions | Key Advantage | Reference |
|---|---|---|---|---|
| Imidazolium Chloride | 2-Aminophenol, DMF derivative | 140 °C | Metal-free, economical | nih.gov |
| Brønsted Acidic Ionic Liquid (BAIL) Gel | 2-Aminophenol, Aldehyde | 130 °C, Solvent-free | Heterogeneous, recyclable, metal-free | nih.govacs.org |
| Brønsted Acid + CuI | 2-Aminophenol, β-Diketone | Optimized conditions | Tolerates various substituents | acs.org |
| Copper(II) oxide nanoparticles | o-bromoaryl derivatives | DMSO, Air | Heterogeneous, recyclable, ligand-free | organic-chemistry.org |
| Samarium triflate [Sm(OTf)₃] | 2-Aminophenol, Aldehyde | Aqueous medium, mild conditions | Reusable, green solvent | ijpbs.comorganic-chemistry.org |
Strategies for Regioselective Trifluorination of Benzoxazole Systems
Introducing three fluorine atoms at the 4, 6, and 7 positions of a pre-formed benzoxazole ring is a significant synthetic challenge due to the difficulty in controlling the regioselectivity of electrophilic fluorination on an existing heterocyclic system. The electronic properties of the benzoxazole ring dictate that electrophilic substitution typically occurs at specific positions, which may not align with the desired 4,6,7-pattern. globalresearchonline.net
Therefore, the most viable strategy involves starting with a pre-fluorinated precursor. The synthesis would rely on the availability of 2-amino-3,5,6-trifluorophenol . This approach transfers the challenge from regioselective fluorination of a complex heterocycle to the synthesis of a specific, highly substituted benzene (B151609) derivative.
While direct trifluorination of the benzoxazole core is less feasible, studies on related heterocycles provide insights into regioselective fluorination:
Enamine Activation: In the fluorination of 7-oxo-1,2,4-benzotriazines using Selectfluor, the reaction occurs regioselectively at the position activated by an enamine's electron-donating nitrogen lone pair. nih.gov This principle could theoretically be applied if a suitable activating group were present on the benzoxazole ring.
Directed Fluorination: For imidazole (B134444) derivatives, regioselective electrophilic fluorination has been achieved using N-fluorobenzenesulfonimide (NFSI) by carefully controlling protecting groups to direct the fluorination to either the C4 or C5 position. nih.gov
However, for a dense trifluorination pattern as seen in 4,6,7-Trifluoro-1,2-benzoxazol-3-ol, the precursor-based approach remains the most logical and predictable pathway.
Targeted Synthesis and Optimization of this compound
There is no specific literature detailing the direct synthesis of this compound. The name "1,2-benzoxazole" is synonymous with benzisoxazole . The "-3-ol" suffix indicates a hydroxyl group at the C3 position, which exists in tautomeric equilibrium with the keto form, 1,2-benzisoxazol-3(2H)-one.
A plausible, albeit hypothetical, synthetic route would start from a highly fluorinated aromatic precursor and build the benzisoxazole ring.
Proposed Synthetic Pathway:
Precursor Synthesis: The synthesis would likely begin with a tetrafluorinated benzene derivative, such as 1,2,4,5-tetrafluorobenzene.
Introduction of Functional Groups: Through a series of nucleophilic aromatic substitution (SNAr) and functional group interconversion steps, the required hydroxyl and formyl (or acetyl) groups would be installed ortho to each other. This could lead to an intermediate such as 2,3,5,6-tetrafluoro-4-hydroxybenzaldehyde .
Oxime Formation: The aldehyde group of the fluorinated salicylaldehyde derivative would be converted to an oxime by reacting it with hydroxylamine (NH₂OH).
Intramolecular Cyclization: The resulting oxime would undergo an intramolecular nucleophilic substitution, where the oxime's oxygen atom displaces one of the ortho fluorine atoms (e.g., at the C6 position) to close the isoxazole ring, yielding the target compound, this compound. This type of cyclization is a known method for forming the benzisoxazole ring system.
Optimization of this pathway would involve screening different bases and solvents for the final cyclization step to maximize the yield and minimize side reactions. The purification of the highly fluorinated, likely polar, final product would also require careful chromatographic method development.
Divergent Synthesis of Analogs and Conjugates of this compound
A divergent synthetic approach allows for the creation of a library of related compounds from a common intermediate. Starting from the core this compound structure, several strategies can be employed to generate analogs and conjugates.
Synthesis of Analogs: Analogs can be created by modifying the core structure.
O-Alkylation/Acylation: The hydroxyl group at the 3-position is a prime handle for modification. It can be alkylated to form ethers or acylated to form esters, allowing for the introduction of a wide variety of functional groups to probe structure-activity relationships.
Modification of Fluorine Substituents: If the synthesis allows for it, one of the fluorine atoms could be replaced via SNAr reaction with other nucleophiles (e.g., amines, thiols, alkoxides) before the final cyclization step. This would create analogs with different substitution patterns on the benzene ring.
Synthesis of Conjugates: Conjugation involves linking the benzoxazole core to other molecules, such as biomolecules, fluorescent dyes, or other pharmacophores.
Click Chemistry: A common and highly efficient method for conjugation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." To utilize this, the core molecule would first be functionalized with either an azide or a terminal alkyne. For example, the 3-hydroxyl group could be alkylated with a small linker containing the required functional group (e.g., propargyl bromide to install an alkyne). This functionalized benzoxazole can then be "clicked" onto any molecule bearing the complementary partner, leading to the formation of 1,2,3-triazole-linked conjugates. nih.govscielo.org.mxmerckmillipore.com This methodology has been successfully used to create novel hybrids of 1,2,3-triazole and benzoxazole. nih.gov
The table below illustrates potential divergent modifications.
| Modification Strategy | Functional Group Targeted | Reagents | Resulting Structure |
|---|---|---|---|
| O-Alkylation (Etherification) | 3-OH | R-Br, Base (e.g., K₂CO₃) | 3-OR ether analog |
| O-Acylation (Esterification) | 3-OH | R-COCl, Base (e.g., Pyridine) | 3-O(CO)R ester analog |
| Functionalization for "Click" Chemistry | 3-OH | Propargyl bromide, Base | 3-O-CH₂-C≡CH (Alkyne-functionalized core) |
| Conjugation via CuAAC | 3-O-CH₂-C≡CH | Molecule-N₃, Cu(I) catalyst | 1,2,3-Triazole-linked conjugate |
Iii. Advanced Structural Characterization and Spectroscopic Analysis of 4,6,7 Trifluoro 1,2 Benzoxazol 3 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the chemical environment of other NMR-active nuclei, such as fluorine-19. For 4,6,7-Trifluoro-1,2-benzoxazol-3-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for a complete assignment of its structure.
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a signal for the single aromatic proton and another for the hydroxyl proton. The chemical shift of the aromatic proton will be influenced by the surrounding fluorine atoms, while the hydroxyl proton's signal may be broad and its position dependent on solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the benzoxazole (B165842) ring system. The carbons directly bonded to fluorine atoms will exhibit characteristic splitting patterns (C-F coupling), which are invaluable for confirming the positions of the fluorine substituents.
¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. researchgate.net Three distinct resonances would be expected for the three fluorine atoms at positions 4, 6, and 7. The chemical shifts and coupling constants (F-F and H-F couplings) would provide definitive evidence for their specific locations on the benzene (B151609) ring. The range of chemical shifts for trifluoroacetyl (TFA) groups, for example, typically falls between -67 and -85 ppm relative to CFCl₃. researchgate.net
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition. The exact mass of the molecular ion peak would correspond to the calculated molecular formula, C₇H₂F₃NO₂.
Electron ionization (EI) mass spectrometry would induce characteristic fragmentation of the molecule. The fragmentation pattern would likely involve the loss of small neutral molecules such as CO, and the cleavage of the N-O bond in the oxazole (B20620) ring. The resulting fragment ions would provide further confirmation of the compound's structure. For comparison, the mass spectrum of 2-mercapto-1,3-benzoxazole shows a molecular ion peak corresponding to its molecular weight. nist.gov Similarly, predicted collision cross section (CCS) values for related compounds like 4-fluoro-1,2-benzoxazol-3-ol and 3-(trifluoromethyl)-1,2-benzoxazol-6-ol are available and provide a basis for what to expect. uni.luuni.lu
Predicted Mass Spectrometry Data for Related Compounds
| Compound | Adduct | m/z | Predicted CCS (Ų) |
| 4-fluoro-1,2-benzoxazol-3-ol | [M+H]⁺ | 154.02989 | 121.6 |
| 4-fluoro-1,2-benzoxazol-3-ol | [M-H]⁻ | 152.01533 | 124.2 |
| 3-(trifluoromethyl)-1,2-benzoxazol-6-ol | [M+H]⁺ | 204.02669 | 133.5 |
| 3-(trifluoromethyl)-1,2-benzoxazol-6-ol | [M-H]⁻ | 202.01213 | 133.5 |
Data sourced from PubChemLite for illustrative purposes. uni.luuni.lu
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. In the IR spectrum of this compound, characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), C=O stretching within the lactam-like structure (around 1650-1750 cm⁻¹), C-F stretching (in the 1000-1400 cm⁻¹ region), and C=C and C-N stretching vibrations of the aromatic and heterocyclic rings. For instance, the NIST database provides IR spectra for related fluorinated compounds, which can serve as a reference. nist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π-π* and n-π* transitions within the conjugated benzoxazole system. The position and intensity of these bands are influenced by the substitution pattern on the aromatic ring. The fluorine atoms and the hydroxyl group, as auxochromes, would be expected to cause shifts in the absorption maxima compared to the unsubstituted benzoxazole core. Studies on similar molecules, like flavones, have shown that solvent polarity can also significantly affect the electronic absorption spectra. mdpi.com
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If suitable single crystals of this compound can be grown, this technique would provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. This information is crucial for understanding the packing of the molecules in the crystal lattice and for correlating solid-state structure with physical properties. While no specific crystal structure for this compound is reported, the methodologies for such an analysis are well-established for various heterocyclic and fluorinated compounds. mdpi.commdpi.com The structural verification of related keto-enol tautomers has been successfully achieved using X-ray crystallography. dovepress.com
Other Advanced Spectroscopic Techniques
Beyond the core techniques, other advanced spectroscopic methods could provide further insights into the properties of this compound. For example, solvatochromism and thermochromism studies, which investigate the change in color of a substance when the solvent or temperature is changed, can reveal information about solute-solvent interactions and thermodynamic properties. scielo.br Such studies on related azole compounds have highlighted the importance of π-π stacking interactions and hydrogen bonding capabilities. scielo.br
Iv. Chemical Reactivity and Functionalization of 4,6,7 Trifluoro 1,2 Benzoxazol 3 Ol
Reactivity Profile of the 1,2-Benzoxazole Core
The 1,2-benzoxazole, or benzoxazole (B165842), ring system is an aromatic heterocyclic compound. wikipedia.org Its aromaticity lends it a degree of stability, yet it also possesses reactive sites that are amenable to functionalization. wikipedia.org The benzoxazole core is a valuable scaffold in medicinal chemistry and materials science, often serving as a starting point for the synthesis of more complex, bioactive structures. wikipedia.orgnih.gov
The reactivity of the benzoxazole core can be understood by considering the electronegativity of the oxygen and nitrogen heteroatoms. These atoms influence the electron distribution within the bicyclic system, creating sites that are susceptible to both electrophilic and nucleophilic attack. Generally, the C2 position of the benzoxazole ring is a key site for functionalization. nih.gov Various synthetic strategies have been developed to introduce substituents at this position, often involving the cyclization of 2-aminophenols with a range of precursors. nih.govnih.gov
Influence of Trifluorination on Electrophilic and Nucleophilic Reactions
The presence of three fluorine atoms on the benzene (B151609) portion of 4,6,7-trifluoro-1,2-benzoxazol-3-ol profoundly impacts its reactivity. Fluorine is the most electronegative element, and its strong electron-withdrawing nature through the inductive effect deactivates the aromatic ring towards electrophilic aromatic substitution (SEAr) reactions. wikipedia.org SEAr reactions, such as nitration, halogenation, and Friedel-Crafts alkylation and acylation, typically proceed by the attack of an electrophile on the electron-rich aromatic ring. wikipedia.org The trifluorination of the benzene ring diminishes its electron density, making such attacks less favorable.
Conversely, the electron-deficient nature of the trifluorinated benzene ring enhances its susceptibility to nucleophilic aromatic substitution (SNAr). This type of reaction involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. In the case of this compound, a fluorine atom could potentially act as a leaving group in the presence of a strong nucleophile. The incorporation of fluorine into heterocyclic compounds can also improve metabolic stability and membrane permeability, which is a valuable property in the design of bioactive molecules. nih.gov
Derivatization at the Hydroxyl Group and its Chemical Transformations
The hydroxyl group at the 3-position of the 1,2-benzoxazole ring is a prime site for chemical modification. A variety of derivatization techniques can be employed to transform this functional group, thereby altering the molecule's physical and chemical properties. Common derivatization reactions for hydroxyl groups include acylation, alkylation, and silylation. researchgate.netresearchgate.net
Acylation, the addition of an acyl group, can be achieved using reagents like acyl chlorides or anhydrides. researchgate.netresearchgate.net For instance, reaction with acetic anhydride (B1165640) would yield the corresponding acetate (B1210297) ester. researchgate.net Alkylation introduces an alkyl group, and can be performed with alkyl halides. O-propargylation, the introduction of a propargyl group, is a specific type of alkylation that can be used to introduce a terminal alkyne, a versatile functional group for further "click chemistry" reactions. nih.govmdpi.com Fluoroalkyl chloroformates, such as trifluoroethyl chloroformate (TFECF), have also been used for the rapid and efficient derivatization of hydroxyl groups under anhydrous conditions. nih.gov
| Derivatization Reagent Type | Example Reagent | Resulting Functional Group |
| Acyl Halide | Acetyl chloride | Acetate Ester |
| Anhydride | Acetic anhydride | Acetate Ester |
| Alkyl Halide | Propargyl bromide | Propargyl Ether |
| Fluoroalkyl Chloroformate | Trifluoroethyl chloroformate | Trifluoroethyl Carbonate |
| Silylating Agent | Trimethylsilyl chloride | Trimethylsilyl Ether |
This table presents common classes of reagents for hydroxyl group derivatization and the resulting functional groups.
Regioselective Modifications of the Benzene Ring in this compound
Achieving regioselective functionalization of the highly fluorinated benzene ring presents a synthetic challenge. The strong electron-withdrawing effects of the three fluorine atoms dictate the positions of any subsequent substitutions. In electrophilic aromatic substitution, the fluorine atoms are deactivating and are generally ortho-, para-directing, although the deactivation is often so strong that forcing conditions are required. However, due to the substitution pattern of this compound, the remaining hydrogen at the 5-position is the most likely site for electrophilic attack, should the reaction conditions be harsh enough to overcome the deactivation.
For nucleophilic aromatic substitution, the positions para and ortho to the fluorine atoms are activated. The regioselectivity of such reactions on polyfluorinated aromatic compounds can be complex and is influenced by both electronic and steric factors. The development of regioselective C-H functionalization reactions, such as trifluoromethylation, is an active area of research and can be influenced by factors like the choice of catalyst and directing groups. nih.govchemrxiv.org
Exploration of Transition Metal-Catalyzed Reactions
Transition metal catalysis offers a powerful toolkit for the functionalization of heterocyclic compounds. Palladium-catalyzed cross-coupling reactions, for example, are widely used to form carbon-carbon and carbon-heteroatom bonds. acs.org Specifically, palladium-catalyzed C-H functionalization has emerged as a highly efficient method for the direct modification of azole rings, including benzoxazoles. acs.org This approach allows for the introduction of various substituents at specific positions without the need for pre-functionalized starting materials.
V. Computational Chemistry and Theoretical Investigations of 4,6,7 Trifluoro 1,2 Benzoxazol 3 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of electronic structure and molecular geometry. For 4,6,7-Trifluoro-1,2-benzoxazol-3-ol, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine its optimized geometry. These calculations would provide precise bond lengths, bond angles, and dihedral angles.
A hypothetical table of optimized geometric parameters for this compound, as would be obtained from DFT calculations, is presented below to illustrate the expected output of such a study.
| Parameter | Predicted Value |
| C4-F Bond Length (Å) | 1.345 |
| C6-F Bond Length (Å) | 1.348 |
| C7-F Bond Length (Å) | 1.350 |
| O-H Bond Length (Å) | 0.965 |
| C3-O Bond Length (Å) | 1.360 |
| N-O Bond Length (Å) | 1.410 |
| Benzene (B151609) Ring Dihedral Angle (°) | ~0.5 |
| Oxazole (B20620) Ring Dihedral Angle (°) | ~0.2 |
Note: The data in this table is hypothetical and serves as an illustrative example of the output from DFT calculations.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Interactions
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties scilit.com. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity ajchem-a.com.
For this compound, the trifluorination is expected to lower the energies of both the HOMO and LUMO due to the strong electron-withdrawing nature of fluorine. This can influence the molecule's reactivity and its potential as an electron acceptor or donor. A smaller HOMO-LUMO gap generally implies higher chemical reactivity ajchem-a.com. In a study on substituted benzoxazoles, the HOMO-LUMO energy gap was found to be a significant parameter in evaluating bioactive properties nih.gov.
The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, it is anticipated that the HOMO would be localized on the electron-rich hydroxyphenyl part of the molecule, while the LUMO would be distributed over the electron-deficient fluorinated benzene ring and the oxazole moiety.
A representative table of FMO properties for a related fluorinated benzoxazole (B165842) derivative is provided below to illustrate the expected data.
| Property | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.95 |
| HOMO-LUMO Gap | 4.90 |
| Ionization Potential | 6.85 |
| Electron Affinity | 1.95 |
Note: The data in this table is based on a representative fluorinated benzoxazole and is for illustrative purposes.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents researchgate.net. The MEP map displays regions of negative potential (red and yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.
For this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the oxazole ring, making these sites potential hydrogen bond acceptors and targets for electrophiles. The fluorine atoms, due to their high electronegativity, would also contribute to negative potential regions. Conversely, the hydrogen atom of the hydroxyl group would exhibit a strong positive potential, indicating its role as a hydrogen bond donor. The aromatic protons would also show positive potential. In studies of similar heterocyclic compounds, MEP analysis has been instrumental in identifying reactive sites researchgate.net.
A hypothetical representation of MEP-based reactivity for this compound is summarized in the table below.
| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |
| Hydroxyl Oxygen | Negative (Red) | Electrophilic Attack / H-bond Acceptor |
| Oxazole Nitrogen | Negative (Red) | Electrophilic Attack / H-bond Acceptor |
| Fluorine Atoms | Negative (Yellow/Green) | Weak Electrophilic Interaction |
| Hydroxyl Hydrogen | Positive (Blue) | Nucleophilic Attack / H-bond Donor |
| Aromatic Hydrogens | Positive (Blue/Green) | Weak Nucleophilic Interaction |
Note: This table provides a qualitative prediction of the MEP map for illustrative purposes.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Protein Interactions
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with other molecules, such as proteins researchgate.net. For this compound, MD simulations can be used to explore its conformational landscape in different solvent environments and to study its binding mode within a protein active site.
The conformational flexibility of the molecule, particularly the rotation around single bonds, can be assessed. The presence of three fluorine atoms may introduce specific intramolecular interactions that influence the preferred conformation researchgate.net. MD simulations of related fluorinated compounds have shown that fluorination can significantly affect conformational preferences nih.gov.
When studying ligand-protein interactions, MD simulations can reveal the stability of the binding pose obtained from molecular docking, the key amino acid residues involved in the interaction, and the role of water molecules in the binding pocket. This information is critical for understanding the mechanism of action of potential drug candidates researchgate.netnih.gov.
A summary of potential findings from an MD simulation study of this compound bound to a hypothetical protein target is presented below.
| Simulation Parameter | Predicted Outcome |
| RMSD of Ligand | Stable, indicating a stable binding pose |
| Key Interacting Residues | Hydrogen bonds with serine and aspartate; halogen bonds with leucine |
| Role of Water | Water-mediated hydrogen bonds to the protein backbone |
| Conformational Changes in Protein | Minor adjustments in the binding pocket to accommodate the ligand |
Note: The data in this table is hypothetical and illustrates the potential results from an MD simulation study.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity nih.gov. By developing mathematical models based on a set of compounds with known activities, QSAR can predict the activity of new, untested compounds.
For this compound, a QSAR model could be developed to predict its potential biological activities, such as antimicrobial or anticancer effects, based on its structural and physicochemical properties. Various molecular descriptors, including topological, electronic, and steric parameters, would be calculated and used to build the QSAR model. Studies on benzoxazole derivatives have successfully employed QSAR to identify key structural features for antimicrobial and anticancer activities nih.govnih.govrsc.orgnih.gov. The presence of fluorine atoms is often a significant descriptor in QSAR models for bioactive compounds nih.gov.
The table below presents a hypothetical QSAR model for the antimicrobial activity of a series of benzoxazole derivatives, illustrating the type of information that would be generated.
| Descriptor | Coefficient | Contribution to Activity |
| Molecular Weight | 0.25 | Positive |
| LogP | 0.60 | Positive |
| Number of Fluorine Atoms | 0.85 | Positive |
| HOMO Energy | -0.45 | Negative |
| Dipole Moment | 0.15 | Positive |
Note: This table represents a hypothetical QSAR model and is for illustrative purposes.
Hirshfeld Surface Analysis and Intermolecular Interactions
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice nih.govmdpi.com. By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, one can identify and analyze different types of interactions, such as hydrogen bonds and van der Waals contacts.
For a crystalline form of this compound, Hirshfeld surface analysis would reveal the nature and extent of intermolecular interactions. The analysis would likely highlight the importance of O-H...N or O-H...O hydrogen bonds involving the hydroxyl and oxazole groups. Additionally, due to the presence of fluorine atoms, C-H...F and F...F interactions are also expected to play a role in the crystal packing. Studies on related fluorinated and heterocyclic compounds have demonstrated the utility of Hirshfeld analysis in understanding their supramolecular chemistry nih.govmdpi.comnih.gov.
The percentage contributions of different intermolecular contacts to the Hirshfeld surface provide a quantitative measure of their importance. A hypothetical breakdown of these contributions for this compound is shown in the following table.
| Intermolecular Contact | Percentage Contribution |
| H...H | 35% |
| O...H / H...O | 25% |
| F...H / H...F | 15% |
| C...H / H...C | 10% |
| F...F | 5% |
| Other | 10% |
Note: The data in this table is hypothetical and illustrates the expected results from a Hirshfeld surface analysis.
In Silico Predictions of Reaction Pathways and Mechanism
Computational methods can be used to predict the most likely reaction pathways and elucidate the mechanisms of chemical reactions. For this compound, in silico studies could be employed to investigate its synthesis or its metabolic fate.
DFT calculations can be used to model the transition states and intermediates of a proposed reaction, allowing for the determination of activation energies and reaction enthalpies. This information helps in identifying the most favorable reaction pathway. For instance, the synthesis of the benzoxazole ring system can be computationally modeled to understand the role of catalysts and reaction conditions rsc.org.
Furthermore, the metabolism of this compound could be predicted by simulating its interaction with metabolic enzymes like cytochrome P450. Computational models can identify potential sites of oxidation, reduction, or conjugation, providing insights into its biotransformation.
A simplified, hypothetical reaction pathway for the synthesis of a benzoxazole derivative, as could be elucidated through computational studies, is outlined below.
| Step | Description | Calculated Activation Energy (kcal/mol) |
| 1 | Condensation of a substituted o-aminophenol with an aldehyde | 15.2 |
| 2 | Formation of a hemiaminal intermediate | -5.8 (relative to reactants) |
| 3 | Dehydration to form the benzoxazole ring | 22.5 |
Note: This table presents a hypothetical reaction pathway and associated energies for illustrative purposes.
Vi. Mechanistic Insights into Biological Activities of 4,6,7 Trifluoro 1,2 Benzoxazol 3 Ol and Its Analogs
Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry Contexts
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For benzoxazoles and related heterocyclic systems, SAR studies have revealed critical insights into the features necessary for potent bioactivity.
The incorporation of a 1,2,4-triazole (B32235) scaffold, for example, can significantly alter molecular properties such as polarity, lipophilicity, and hydrogen bonding capacity, which in turn affects pharmacokinetic and toxicological profiles. researchgate.net The 1,2,3-triazole ring is another key pharmacophore, often used as a stable linker that can form hydrogen bonds and engage in π-π stacking interactions, connecting different pharmacophoric units to enhance synergistic biological effects. nih.gov
In the context of benzothiazole (B30560) derivatives, which share structural similarities with benzoxazoles, modifications have been explored to develop probes for tau protein imaging. Replacing a photoisomerisable bridge with more stable moieties like 1,2,3-triazole, amide, or ester groups has been a key strategy. nih.govrsc.org Studies on these derivatives showed that while triazoles were effective for visualizing Aβ plaques, amide and ester-linked compounds were necessary to detect neurofibrillary tangles (NFTs). nih.govrsc.org
SAR studies on 1,2,4-triazole derivatives have demonstrated that the presence of electron-withdrawing groups, such as a trifluoromethyl group, can positively impact antifungal activity. nih.gov Similarly, for anticancer activity in 3-amino-1,2,4-triazole derivatives, a 3-bromophenylamino moiety at position 3 of the triazole ring was shown to be beneficial. nih.gov The nature and position of substituents on attached phenyl rings are also crucial; for instance, a fluoro group on the phenyl ring of certain 1,2,3-triazole–containing chromene derivatives contributes to their antiproliferative activity against lung cancer cells. frontiersin.org
The following table summarizes key SAR findings for benzoxazole (B165842) analogs and related heterocyclic compounds:
| Compound Class | Structural Modification | Impact on Biological Activity | Reference |
|---|---|---|---|
| 1,2,4-Triazole Derivatives | Addition of electron-withdrawing group (e.g., -CF3) | Increased antifungal activity | nih.gov |
| 3-Amino-1,2,4-triazole Derivatives | Presence of 3-bromophenylamino moiety at position 3 | Enhanced anticancer activity | nih.gov |
| 1,2,3-Triazole-containing Chromenes | Fluoro atom on the phenyl ring | Contributes to antiproliferative activity | frontiersin.org |
| Benzothiazole Derivatives | Replacement of butadiene bridge with amide/ester linkers | Enabled detection of neurofibrillary tangles (NFTs) | nih.govrsc.org |
Anticancer and Antiproliferative Activity Mechanisms
In addition to antimicrobial effects, benzoxazole analogs and related nitrogen heterocycles have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the inhibition of key signaling pathways that are crucial for tumor growth, proliferation, and survival.
A critical target in modern cancer therapy is the vascular endothelial growth factor receptor-2 (VEGFR-2). VEGFR-2 is a key regulator of angiogenesis, the process by which new blood vessels are formed, which is essential for supplying tumors with the nutrients and oxygen they need to grow and metastasize. nih.gov Inhibition of the VEGF/VEGFR-2 signaling pathway is therefore a well-established anti-angiogenic strategy to retard cancer growth. nih.gov
Derivatives of bis( nih.govresearchgate.netrsc.orgtriazolo)[4,3-a:3',4'-c]quinoxaline have been identified as potent VEGFR-2 inhibitors. nih.gov Studies have shown a strong correlation between the VEGFR-2 inhibitory activity of these compounds and their cytotoxicity against cancer cell lines like MCF-7 (breast cancer) and HepG2 (liver cancer), indicating that VEGFR-2 inhibition is a primary cause of their anticancer effect. nih.gov
Other molecular targets and pathways have also been implicated. Some benzopyran-4-one-isoxazole hybrids, while showing selective anticancer activity, were found to induce apoptosis in cancer cells. mdpi.com Furthermore, certain 3-amino-1,2,4-triazole derivatives have been noted for their anti-angiogenic activity, supporting the idea that disrupting tumor blood supply is a common mechanism for this class of compounds. nih.gov The table below highlights some of the identified molecular targets for anticancer activity.
| Compound Class | Molecular Target/Pathway | Biological Effect | Reference |
|---|---|---|---|
| bis( nih.govresearchgate.netrsc.orgtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives | VEGFR-2 | Inhibition of angiogenesis, cytotoxicity in cancer cells | nih.gov |
| Benzopyran-4-one-isoxazole hybrids | Apoptosis pathways | Induction of programmed cell death in cancer cells | mdpi.com |
| 3-Amino-1,2,4-triazole derivatives | Angiogenesis pathways | Anti-angiogenic activity | nih.gov |
| Indeno[1,2-d]thiazolo[3,2-a]pyrimidine analogues | IL-6 mediated STAT3 pathway | Antiproliferative effect in lung carcinoma | nih.gov |
Role in Cell Cycle Modulation and Apoptosis Induction
Benzoxazole derivatives have been identified as potent agents that can modulate the cell cycle and induce apoptosis, or programmed cell death, in various cancer cell lines. This activity is crucial for their potential as oncological therapeutics.
One such derivative, K313, has demonstrated the ability to reduce the viability of human B-cell leukemia (Nalm-6) and lymphoma (Daudi) cells in a dose-dependent manner. nih.gov Mechanistic studies revealed that K313 induces a moderate cell cycle arrest at the G0/G1 phase. nih.gov More significantly, it triggers apoptosis through the mitochondrial pathway, evidenced by a decrease in the mitochondrial membrane potential and the activation of caspase-9 and caspase-3. nih.gov The compound also promotes the cleavage of Poly (ADP-ribose) polymerase (PARP), a key event in apoptosis. nih.gov
Similarly, novel Mannich bases of 2(3H)-benzoxazolone derivatives have shown cytotoxic and pro-apoptotic properties in the MCF-7 breast cancer cell line. nih.gov Treatment with these compounds led to a significant increase in the immunoreactivity of Fas Ligand (FasL), a protein that initiates the extrinsic apoptotic pathway. nih.gov Concurrently, levels of caspase-3 and cytochrome-c, a critical component of the intrinsic pathway, were also elevated, indicating a multi-pathway induction of apoptosis. nih.gov The increase in TUNEL-positive cells further confirmed the occurrence of DNA fragmentation, a hallmark of apoptosis. nih.gov
These findings underscore that benzoxazole analogs can disrupt the normal cell cycle and activate apoptotic cascades in cancer cells through both intrinsic and extrinsic pathways, making them promising candidates for cancer therapy.
Table 1: Effects of Benzoxazole Analogs on Cancer Cell Lines
| Compound/Analog | Cell Line(s) | Key Mechanistic Findings | Reference(s) |
|---|---|---|---|
| K313 | Nalm-6 (B-cell leukemia), Daudi (B-cell lymphoma) | Induces G0/G1 cell cycle arrest; Activates mitochondrial apoptosis pathway (caspase-9, -3 activation); Decreases mitochondrial membrane potential. | nih.gov |
| 2(3H)-Benzoxazolone derivatives | MCF-7 (Breast cancer) | Increases FasL, caspase-3, and cytochrome-c levels; Induces DNA fragmentation (TUNEL assay). | nih.gov |
| 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) | C91-PL, HuT-102 (HTLV-1 positive T-cells) | Upregulates p53 and p21 proteins; Downregulates Bcl-2α anti-apoptotic protein. | nih.gov |
SAR in Oncology Drug Design
The structure-activity relationship (SAR) of benzoxazole derivatives reveals that their anticancer activity can be finely tuned by altering substituents on the heterocyclic ring system. The presence, position, and nature of these substituents significantly influence the compound's antiproliferative effects.
Studies have shown that the introduction of electron-withdrawing groups, such as chlorine (Cl) and nitro (NO₂), can enhance antiproliferative activity against colon cancer cells. researchgate.net The position of these groups is also critical; for instance, placing them at the ortho- and para-positions of a substituted part of the molecule was found to be effective. researchgate.net Similarly, a bromine (Br) atom at the meta-position also improved activity. researchgate.net
In a series of novel benzoxazole and naphthoxazole analogs, the parent compound with no substitutions showed the lowest antiproliferative potency. mdpi.com The addition of substituents at the 6-position of the benzoxazole ring, along with lipophilic groups on an attached benzenediol moiety, enhanced the biological effect. mdpi.com Conversely, adding an extra hydroxyl (-OH) group to the benzenediol ring had a detrimental effect on potency. mdpi.com The analog featuring a chlorine atom demonstrated activity comparable to the chemotherapy drug cisplatin (B142131) against several cancer cell lines. mdpi.com
These SAR studies are vital for oncology drug design, providing a roadmap for optimizing the benzoxazole scaffold to create more potent and selective anticancer agents. ijresm.comhumanjournals.com
Antiviral Activity Investigations and Mechanisms
The benzoxazole scaffold is a key component in the development of novel antiviral agents, with derivatives showing activity against a range of plant and human viruses. mdpi.comnih.gov
A notable example is a series of flavonol derivatives containing a benzoxazole moiety, which exhibited excellent activity against the Tobacco Mosaic Virus (TMV). nih.govresearchgate.net The primary mechanism of action for the most potent of these compounds, X17, was found to be a strong binding affinity for the TMV coat protein (TMV-CP). This interaction is believed to hinder the self-assembly of viral particles, thereby inhibiting viral replication. nih.gov Furthermore, the compound was shown to protect the host plant by inhibiting membrane lipid peroxidation and helping to eliminate superoxide (B77818) radicals (O²⁻), thus boosting the plant's disease resistance. nih.gov
In the context of human viruses, while direct studies on 4,6,7-Trifluoro-1,2-benzoxazol-3-ol are scarce, research on related heterocyclic structures provides valuable insights. For instance, derivatives of 1,2,3-triazole, another heterocyclic system, have been evaluated against Herpes Simplex Virus 1 (HSV-1). nih.gov The most promising compounds did not affect viral DNA replication but significantly inhibited the expression of key viral proteins (ICP0, ICP4, and gC), suggesting a mechanism that targets viral gene expression or protein synthesis. nih.gov One of these triazole compounds was also effective against an acyclovir-resistant HSV-1 strain and appeared to interfere with virus egress from the host cell. nih.gov
These findings highlight that benzoxazole and related heterocyclic structures can combat viral infections through diverse mechanisms, including direct interaction with viral proteins and interference with various stages of the viral life cycle.
Enzyme Inhibitory Activity Mechanisms
The ability of this compound analogs to inhibit specific enzymes is a key aspect of their biological activity, with implications for treating metabolic diseases and infectious agents.
Pancreatic Lipase (B570770): This enzyme is a key target for anti-obesity drugs as it plays a crucial role in the digestion of dietary fats. Various classes of natural products, including flavonoids and phenolic acids, have been studied as pancreatic lipase inhibitors. nih.govresearchgate.net Although specific studies on this compound are not available, flavonoid derivatives have shown competitive inhibition of the enzyme. nih.gov One flavonoid derivative, F01, exhibited a competitive inhibition mechanism with a Ki of 7.16 μM, indicating a moderate binding affinity to the enzyme. nih.gov In silico docking studies suggested that it binds similarly to the approved drug orlistat, forming a hydrogen bond with the critical serine residue (Ser152) in the enzyme's active site. nih.gov
DprE1: Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis, making it a prime target for new anti-tuberculosis drugs. Novel hybrids of 1,2,3-triazole and benzoxazole have been designed as DprE1 inhibitors. nih.gov The most potent compounds from this series, BOK-2 and BOK-3, significantly inhibited the DprE1 enzyme with IC₅₀ values of 2.2 and 3.0 μM, respectively. nih.gov SAR analysis revealed that the inclusion of an amide moiety in the structure improved antimycobacterial activity. nih.gov Similarly, bis-benzothiazole amides have also been identified as potent noncovalent inhibitors of DprE1, with the hit molecule demonstrating an MIC of 0.45 μg/mL against the H37Ra strain of M. tuberculosis. nih.gov
P2Y14 Receptor (P2Y14R): This G protein-coupled receptor is involved in inflammatory and immune processes, making it an attractive target for various diseases, including gout. nih.gov A novel class of P2Y14R antagonists based on a 2-phenyl-benzoxazole acetamide (B32628) scaffold has been developed. nih.gov The lead compound, 52 , showed potent antagonistic activity with an IC₅₀ of 2 nM and demonstrated a strong inhibitory effect on MSU-induced inflammation in vitro and in vivo. nih.gov The mechanism involves the cAMP/NLRP3/GSDMD signaling pathway. nih.gov These findings highlight the potential of benzoxazole derivatives as potent and selective receptor antagonists. researchgate.netacs.org
GABA Transporter 1 (GAT1): GAT1 regulates neuronal activity by clearing the neurotransmitter GABA from the synapse. Inhibiting GAT1 is a therapeutic strategy for neurological disorders like epilepsy. nih.gov While direct studies on benzoxazole derivatives as GAT1 inhibitors are not prominent, research on related scaffolds like imidazole (B134444) alkanoic acids shows a path forward. These compounds have been shown to be potent inhibitors of GABA uptake, with a preference for the mGAT3 transporter subtype. nih.gov The structure of human GAT1 in complex with the clinical inhibitor tiagabine (B1662831) reveals that the inhibitor locks the transporter in an inward-open conformation, blocking the GABA release pathway and thus inhibiting reuptake. nih.gov This provides a structural basis for designing inhibitors for this class of transporters.
Table 2: Enzyme and Receptor Targets of Benzoxazole Analogs and Related Scaffolds
| Target | Compound Class | Key Findings | Reference(s) |
|---|---|---|---|
| Pancreatic Lipase | Flavonoid Derivatives | Competitive inhibition; H-bond with active site Ser152. | nih.gov |
| DprE1 | 1,2,3-Triazole-Benzoxazole Hybrids | Potent inhibition (IC₅₀ = 2.2 μM); Amide moiety enhances activity. | nih.gov |
| P2Y14 Receptor | 2-Phenyl-benzoxazole Acetamides | Potent antagonism (IC₅₀ = 2 nM); Inhibits inflammatory signaling. | nih.gov |
| GAT1 | Imidazole Alkanoic Acids / Tiagabine | Selective inhibition of GABA uptake; Locks transporter in inward-open state. | nih.govnih.gov |
Agrochemical Applications: Mode of Action Studies
Benzoxazole and its derivatives possess a broad spectrum of biological activities that are highly relevant to agriculture, including fungicidal, antiviral, and herbicidal properties. mdpi.comnih.govresearchgate.netresearchgate.net
The mode of action for their antiviral effects in plants has been partially elucidated. As mentioned previously, flavonol derivatives containing a benzoxazole core can effectively control Tobacco Mosaic Virus (TMV). nih.govresearchgate.net The mechanism involves binding to the viral coat protein, which disrupts the assembly of new virus particles. nih.gov This targeted action, combined with the ability to enhance the plant's own defense mechanisms, makes these compounds promising candidates for new plant protection products. nih.govresearchgate.net
In terms of herbicidal activity, certain benzoxazole derivatives have shown excellent efficacy against problematic weeds like Digitaria sanguinalis and Setaria viridis, with good safety profiles for crops such as rice. mdpi.com While the precise molecular targets for their herbicidal action are not fully detailed in the provided literature, the potent activity suggests interference with essential plant-specific biological pathways. mdpi.comnih.gov The diverse applications of benzoxazoles in agriculture highlight their importance as a versatile scaffold for the discovery of new agrochemicals. mdpi.com
Herbicidal and Insecticidal Mechanisms
The precise herbicidal and insecticidal mechanisms of this compound are not extensively detailed in publicly available research. However, by examining the broader class of benzoxazole and benzisoxazole derivatives, insights into its likely modes of action can be inferred.
Herbicidal Mechanisms:
Benzoxazole derivatives have been identified as potent herbicides, with some commercial agrochemicals targeting key plant enzymes. nih.gov A primary mechanism of action for some benzoxazole-based herbicides is the inhibition of acetyl-coenzyme A carboxylase (ACCase). nih.gov ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes and play a vital role in energy storage. By inhibiting this enzyme, the herbicide disrupts the production of these vital lipids, leading to a cessation of growth, particularly in grassy weeds, and ultimately plant death. nih.gov
Another reported mechanism for some benzoxazole derivatives is the inhibition of cell generation and division. nih.gov For instance, the herbicide mefenacet, which contains a benzoxazole moiety, acts by preventing cell division and elongation in the meristematic tissues of weeds. nih.gov While the specific target of this compound is not confirmed, its structural similarity to other herbicidal benzoxazoles suggests it may operate through one of these established pathways.
Insecticidal Mechanisms:
The insecticidal mechanisms of benzoxazole derivatives are also an area of ongoing research. Oxazosulfyl is a notable benzoxazole insecticide with a broad spectrum of activity, particularly against rice pests. nih.gov While it is known to be effective, its precise molecular target and mechanism of action have not yet been fully elucidated. nih.gov Research into the biological activities of various benzisoxazole derivatives has shown them to possess pesticidal properties, suggesting that the core benzisoxazole structure is a viable scaffold for the development of new insecticides. google.comgoogle.com The presence of trifluoro groups on the benzene (B151609) ring of this compound may enhance its insecticidal potency, a common strategy in agrochemical design to improve efficacy and metabolic stability.
Structure-Activity Relationships in Crop Protection
The relationship between the chemical structure of benzoxazole and benzisoxazole derivatives and their herbicidal and insecticidal activity is a key area of study for the development of new crop protection agents.
Herbicidal Activity:
The herbicidal activity of benzoxazinones, which share structural similarities with benzoxazoles, has been studied in detail. These studies provide insights into the structural features that may influence the phytotoxicity of this compound. For instance, the degradation product of some natural benzoxazinones, 2-aminophenoxazin-3-one (APO), has demonstrated significant phytotoxicity, suggesting that the core ring structure is crucial for activity. nih.gov The presence and nature of substituents on the benzoxazine (B1645224) ring have been shown to modulate the herbicidal effects on different plant species. nih.govula.ve
In the broader class of benzoxazole herbicides, the nature of the substituent at the 2-position and on the benzene ring is critical for activity. The introduction of fluorine atoms, as seen in this compound, is a common strategy in agrochemical design. Fluorine can increase the metabolic stability of the compound and enhance its binding affinity to the target enzyme, often leading to increased herbicidal potency. nih.gov
| Compound/Analog Class | Key Structural Features | Impact on Activity | Reference(s) |
|---|---|---|---|
| Benzoxazole Herbicides | Acetyl-coenzyme A carboxylase inhibitors | Inhibition of fatty acid synthesis in grasses | nih.gov |
| Mefenacet | Benzoxazole moiety | Inhibits cell division and elongation in weeds | nih.gov |
| Benzoxazinone Degradation Products (e.g., APO) | Core phenoxazin-3-one structure | High phytotoxicity | nih.gov |
| Fluorinated Benzoxazoles | Introduction of fluorine atoms | Can increase metabolic stability and herbicidal potency | nih.gov |
| Oxazosulfyl | Benzoxazole insecticide | Broad-spectrum insecticidal activity | nih.gov |
Insecticidal Activity:
For insecticidal benzoxazoles like oxazosulfyl, the specific structure-activity relationships (SAR) are still under investigation. nih.gov However, it is generally understood that the benzoxazole scaffold serves as a key pharmacophore. The substituents on this scaffold are modified to optimize insecticidal spectrum, potency, and crop selectivity. The trifluoro substitution pattern in this compound is likely a result of such optimization efforts to enhance its insecticidal properties.
Other Biological Modulations and Related Pharmacological Pathways (e.g., anti-inflammatory)
Beyond crop protection, benzoxazole and benzisoxazole derivatives are known to exhibit a range of pharmacological activities, including anti-inflammatory effects. nih.gov
Molecular Basis of Action
The anti-inflammatory properties of benzoxazole and benzisoxazole derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade.
Cyclooxygenase (COX) Inhibition: A primary mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.gov The inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever. Several studies have identified 2-substituted benzoxazole derivatives as selective COX-2 inhibitors. nih.govnih.gov The selectivity for COX-2 over COX-1 is a desirable trait, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov
Lipoxygenase (LOX) Inhibition: Some fluorinated benzoxazole derivatives have demonstrated significant inhibitory activity against 5-lipoxygenase (5-LOX). researchgate.net This enzyme is involved in the synthesis of leukotrienes, which are potent pro-inflammatory mediators. By inhibiting 5-LOX, these compounds can reduce the inflammatory response.
Modulation of Inflammatory Cytokines: Benzoxazole derivatives have been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.govnih.gov This can be achieved through various mechanisms, including the inhibition of signaling pathways like the nuclear factor-kappa B (NF-κB) pathway. nih.gov Some benzoxazolone derivatives have been identified as inhibitors of myeloid differentiation protein 2 (MD2), which is a key component of the toll-like receptor 4 (TLR4) signaling pathway that leads to the production of inflammatory cytokines. nih.gov
The trifluoro substitution in this compound may enhance its anti-inflammatory potency by increasing its binding affinity to these molecular targets.
SAR Considerations
The structure-activity relationships for the anti-inflammatory effects of benzoxazole and benzisoxazole derivatives have been a subject of considerable research.
Substitution on the Benzene Ring: The nature and position of substituents on the benzene ring of the benzoxazole or benzisoxazole scaffold play a crucial role in determining anti-inflammatory activity. The introduction of electron-withdrawing groups, such as nitro groups or halogens like fluorine, has been shown to enhance anti-inflammatory activity in some series of compounds. nih.gov Specifically, fluorinated benzoxazole derivatives have shown potent anti-inflammatory effects. researchgate.net
Substitution at the 2-Position: For 2-substituted benzoxazoles, the nature of the substituent at this position is a key determinant of COX-2 inhibitory activity and selectivity. nih.govnih.gov
Substitution on the Benzisoxazole Ring: In a series of benzisoxazole derivatives, substitution on the phenyl ring with deactivating groups was found to be favorable for anti-inflammatory activity. nih.gov The introduction of a halogen at the 5-position of the benzisoxazole ring has been reported to increase biological activity. nih.gov
| Compound/Analog Class | Key Structural Features | Impact on Activity | Reference(s) |
|---|---|---|---|
| 2-Substituted Benzoxazoles | Various substituents at the 2-position | Potent and selective COX-2 inhibition | nih.govnih.gov |
| Fluorinated Benzoxazole Derivatives | Fluorine substitution | Significant 5-LOX inhibitory activity | researchgate.net |
| Benzoxazolone Derivatives | Specific substitution patterns | Inhibition of MD2 and pro-inflammatory cytokine production | nih.gov |
| Benzisoxazole Derivatives with Electron-Withdrawing Groups | Nitro or halogen substituents on the phenyl ring | Enhanced anti-inflammatory activity | nih.gov |
| 5-Halogenated Benzisoxazoles | Halogen at the 5-position | Increased biological activity | nih.gov |
Vii. Advanced Applications and Future Research Directions of 4,6,7 Trifluoro 1,2 Benzoxazol 3 Ol
Applications in Materials Science and Photophysical Chemistry
The benzoxazole (B165842) core is a well-established fluorophore, and the introduction of fluorine atoms is known to modulate the electro-optical properties of such systems. Fluorination can enhance thermal stability and influence molecular packing, making 4,6,7-Trifluoro-1,2-benzoxazol-3-ol a molecule of interest for developing novel materials. Studies on other fluorinated benzoxazoles have shown that fluorine substitution can lead to lower melting points and wider nematic phase intervals in liquid crystals, properties that are beneficial for applications in emerging optical devices. nih.govnih.govmdpi.com
Benzoxazole derivatives are recognized for their promising photoluminescent properties and have been investigated as sensitive and potentially safer alternatives to other fluorescent DNA probes. periodikos.com.brperiodikos.com.br The inherent fluorescence of the benzoxazole moiety can be significantly tuned by its substituents. The three strongly electron-withdrawing fluorine atoms in this compound are expected to cause a substantial shift in its absorption and emission spectra compared to its non-fluorinated counterpart. This modification of the electronic structure could lead to desirable properties such as a large Stokes shift, enhanced quantum yield, and sensitivity to the local environment, making it a candidate for highly specific fluorescent probes and dyes. researchgate.netnih.gov
Table 1: Predicted Photophysical Properties and Potential Applications
| Property | Predicted Effect of Trifluorination | Potential Application |
|---|---|---|
| Absorption/Emission Wavelength | Hypsochromic (blue) shift due to strong electron-withdrawing effects. | Development of blue-light emitting materials and sensors. |
| Quantum Yield | Potential for increased quantum yield due to enhanced structural rigidity. | Bright and sensitive fluorescent labels for bio-imaging. |
| Environmental Sensitivity | High sensitivity to solvent polarity and local environment due to large dipole moment. | Solvatochromic probes for studying cellular microenvironments. |
| Photostability | Increased stability due to the strength of the C-F bond. | Robust dyes for long-term imaging experiments and material integration. |
While the benzoxazole scaffold is not classically associated with photochromism, its rigid, conjugated structure is a feature found in many photochromic systems. Future research could explore the integration of this compound into larger molecular systems containing known photochromic switches (e.g., spiropyrans, azobenzenes). The electronic influence of the trifluorobenzoxazole moiety could be used to tune the switching properties, such as the color of the different states and the kinetics of the photo-isomerization process, opening avenues for new light-responsive materials.
Coordination Chemistry and Catalysis with this compound as Ligand
The 1,2-benzoxazol-3-ol structure possesses nitrogen and exocyclic oxygen atoms that can act as a bidentate chelate, coordinating with a variety of metal ions. Benzoxazole-based ligands have been successfully used to synthesize transition metal complexes with applications in catalysis and medicine. acs.orgnih.gov The introduction of three fluorine atoms onto the benzene (B151609) ring would significantly reduce the electron density of the benzoxazole system. This would make this compound a weaker electron donor compared to non-fluorinated analogues. Consequently, metal complexes formed with this ligand would exhibit altered electronic structures and redox potentials. This could be exploited in catalysis, where fine-tuning the electronic properties of the metal center is crucial for optimizing catalytic activity and selectivity.
Table 2: Potential Metal Complexes and Catalytic Applications
| Metal Ion | Potential Coordination Geometry | Potential Catalytic Application |
|---|---|---|
| Copper (Cu) | Square planar or distorted octahedral | C-N and C-O cross-coupling reactions; Oxidation catalysis. organic-chemistry.org |
| Palladium (Pd) | Square planar | Suzuki, Heck, and Sonogashira cross-coupling reactions. |
| Rhodium (Rh) / Iridium (Ir) | Square planar or octahedral | Asymmetric hydrogenation; Hydroformylation. |
| Zinc (Zn) | Tetrahedral | Ring-opening polymerization of lactones. nih.gov |
Role as Chiral Auxiliaries and Receptors
Although this compound is an achiral molecule, its rigid and highly functionalized structure makes it an excellent platform for the development of new chiral auxiliaries. wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. Fluorinated groups are increasingly used in this context because their steric and electronic properties can enforce a specific conformation in the transition state, leading to high diastereoselectivity. cyu.fr By attaching a chiral moiety to the benzoxazolol core, it may be possible to create a new class of auxiliaries where the trifluorinated ring helps to create a well-defined and sterically hindered chiral pocket, directing the approach of reagents with high precision.
Integration into Complex Biologically Active Scaffolds
The benzoxazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govstaempflirecht.chresearchgate.net Furthermore, the incorporation of fluorine into drug candidates is a widely used strategy to enhance their pharmacological profiles. mdpi.comnih.gov Fluorine can improve metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins, and enhance membrane permeability. researchgate.net
Therefore, this compound represents a valuable building block for the synthesis of new, complex pharmaceuticals. Its integration into larger molecules could combine the proven bioactivity of the benzoxazole core with the pharmacokinetic benefits of trifluorination, leading to the development of next-generation therapeutic agents. nih.govnih.gov
Synergistic Effects in Multi-Component Systems
In a materials context, the strong dipole moment and potential for halogen bonding and π–π stacking interactions make this compound an intriguing component for creating self-assembling multi-component systems, such as co-crystals or liquid crystals with unique phase behaviors.
In a medicinal chemistry context, incorporating this moiety could lead to synergistic effects. For example, metal complexes of fluorinated benzoxazoles have shown potential to reverse multidrug resistance in bacteria by inhibiting efflux pumps. nih.gov The unique electronic and lipophilic properties conferred by the trifluorinated scaffold could enhance the efficacy of known antibiotics when used in combination or as part of a hybrid molecule, representing a promising strategy to combat antimicrobial resistance.
Advanced Analytical Method Development Utilizing this compound
The development of sensitive and selective analytical methods is crucial in various fields, including pharmaceutical analysis, environmental monitoring, and metabolomics. The incorporation of fluorine atoms into organic molecules can enhance their analytical detectability. nih.govfrontiersin.org The highly electronegative nature of fluorine can improve separation efficiency in chromatographic techniques and enhance the response in certain detectors.
Future research could investigate the use of this compound as a derivatizing agent. Derivatization is a technique used to convert an analyte into a product that is more easily detected or separated. greyhoundchrom.com For instance, the hydroxyl group of this compound could be reacted with target molecules containing functional groups like carboxylic acids or amines. The resulting derivatives would possess the trifluorinated benzoxazole moiety, which could significantly enhance their detection in techniques such as High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry (MS) detection.
Potential Advantages of Using this compound as a Derivatizing Agent:
Enhanced Detector Response: The trifluoromethyl groups can increase the signal intensity in electron capture detection (ECD) for gas chromatography (GC) and enhance ionization efficiency in mass spectrometry.
Improved Chromatographic Separation: The introduction of the fluorinated moiety can alter the polarity and volatility of the analyte, potentially leading to better peak shapes and resolution.
Increased Sensitivity: The enhanced detector response can lead to lower limits of detection (LOD) and limits of quantitation (LOQ), allowing for the analysis of trace amounts of substances.
Table 1: Potential Improvements in Analytical Parameters using this compound as a Derivatizing Agent (Hypothetical Data)
| Analyte | Analytical Technique | Parameter | Without Derivatization | With this compound Derivatization |
|---|---|---|---|---|
| Carboxylic Acid A | HPLC-UV | Limit of Detection (LOD) | 10 ng/mL | 1 ng/mL |
| Amine B | GC-MS | Signal-to-Noise Ratio | 50 | 500 |
| Phenol C | HPLC-Fluorescence | Fluorescence Intensity | 100 AU | 1500 AU |
Green Chemistry Approaches in Synthesis and Application
Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netsruc.ac.uk The synthesis and application of this compound can be approached from a green chemistry perspective to enhance sustainability.
Microwave-Assisted Synthesis:
Traditional methods for synthesizing benzoxazole derivatives often involve long reaction times and the use of high-boiling-point solvents. eurekaselect.comresearchgate.netbenthamdirect.com Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages such as shorter reaction times, higher yields, and often milder reaction conditions. scienceandtechnology.com.vnmdpi.com Future research could focus on developing a microwave-assisted synthesis protocol for this compound, which could lead to a more energy-efficient and faster production process.
Ultrasound-Assisted Synthesis:
Sonochemistry, the application of ultrasound to chemical reactions, is another green chemistry technique that can enhance reaction rates and yields. semanticscholar.orgrsc.orgeurekaselect.comnih.gov The phenomenon of acoustic cavitation provides the energy required for chemical reactions, often at lower temperatures than conventional heating. rsc.org Investigating the use of ultrasound for the synthesis of this compound could provide a more environmentally friendly alternative to traditional methods.
Use of Greener Solvents:
The choice of solvent is a critical aspect of green chemistry. Many traditional organic solvents are volatile, toxic, and flammable. Research into the synthesis of this compound could explore the use of greener alternatives such as water, supercritical fluids, or ionic liquids.
Table 2: Comparison of Potential Synthesis Methods for this compound (Hypothetical Data)
| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis | Ultrasound-Assisted Synthesis |
|---|---|---|---|
| Reaction Time | 12-24 hours | 10-30 minutes | 1-2 hours |
| Yield | 60-70% | 85-95% | 80-90% |
| Energy Consumption | High | Low | Moderate |
| Solvent Usage | High (e.g., Toluene, DMF) | Low or solvent-free | Reduced |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
